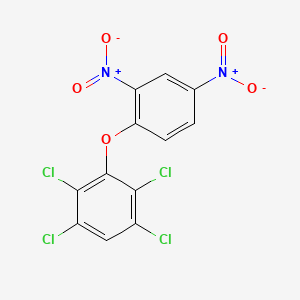
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene is an organic compound with a complex structure, characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene typically involves the nitration of 1,2,4,5-tetrachlorobenzene followed by the introduction of the phenoxy group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, although these are less frequently studied.
Scientific Research Applications
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated and nitroaromatic compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine and nitro groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: A related compound with similar structural features but fewer nitro groups.
2,3,5,6-Tetrachloronitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene is unique due to the combination of its multiple chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research and industrial applications where such properties are desired.
Properties
CAS No. |
61368-87-4 |
|---|---|
Molecular Formula |
C12H4Cl4N2O5 |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl4N2O5/c13-6-4-7(14)11(16)12(10(6)15)23-9-2-1-5(17(19)20)3-8(9)18(21)22/h1-4H |
InChI Key |
BEGWZGVUKSBVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















